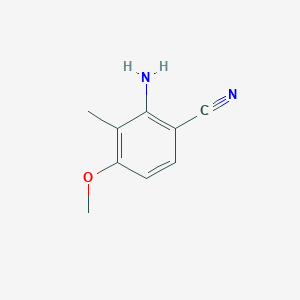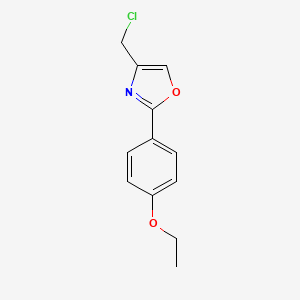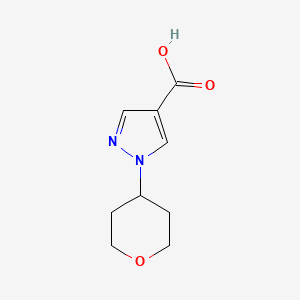
3-Amino-1-(1-benzothiophen-5-YL)urea
Übersicht
Beschreibung
3-Amino-1-(1-benzothiophen-5-YL)urea (3-ABTU) is an important synthetic compound that has been used in various scientific and industrial applications. 3-ABTU is a derivative of benzothiophene, a heterocyclic aromatic compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. 3-ABTU is a versatile compound that can be used for a variety of purposes, including as a building block for other compounds, as an intermediate in organic synthesis, and as a starting material for various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Antifilarial Agents : A study describes the synthesis of urea derivatives, including 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, showcasing antifilarial activity against parasites like Brugia pahangi and Litomosoides carinii (Ram et al., 1984).
- Acetylcholinesterase Inhibitors : Flexible ureas have been developed and assessed for their antiacetylcholinesterase activity, with implications in neurodegenerative disorders (Vidaluc et al., 1995).
- Anticancer Investigations : Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents, with some demonstrating in vitro antican- cer activity (Mustafa et al., 2014).
Chemical Synthesis and Reactions
- Synthesis of Novel Compounds : Research includes the synthesis of novel urea derivatives for potential applications in medicinal chemistry, such as anti-microbial activities and cytotoxicity against cancer cell lines (Shankar et al., 2017).
- Complexation and Hydrogen Bonding Studies : Studies focus on the complexation and hydrogen bonding behavior of urea derivatives, important for understanding molecular interactions (Ośmiałowski et al., 2013).
Molecular Devices and Polymers
- Molecular Devices and Self-assembly : The synthesis of urea-linked cyclodextrin compounds demonstrates potential in forming molecular devices through photoisomerization processes (Lock et al., 2004).
- Hyperbranched Polymers : Efficient synthetic routes based on urea linkages have been developed for creating hyperbranched polymers and dendritic building blocks, showing potential in various industrial applications (Ambade & Kumar, 2001).
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which include 3-amino-1-(1-benzothiophen-5-yl)urea, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(1-benzothiophen-5-YL)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s benzothiophene ring structure allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For example, it has been found to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and modulating gene expression without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence the urea cycle and amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Its interactions with enzymes such as aminotransferases and dehydrogenases are critical for its metabolic processing and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific tissues influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
1-amino-3-(1-benzothiophen-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSNVACBGXPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

amine](/img/structure/B1374151.png)




